Chir-124 - 405168-58-3

Chir-124

Catalog Number: EVT-287645
CAS Number: 405168-58-3
Molecular Formula: C23H22ClN5O
Molecular Weight: 419.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CHIR-124 is a potent and selective small molecule inhibitor of Checkpoint kinase 1 (CHK1) [, , , , , , , , ]. It belongs to the quinolone chemical class and is structurally distinct from other known CHK1 inhibitors []. CHIR-124 plays a significant role in scientific research, particularly in the fields of oncology and cell biology, where it is used to investigate cell cycle regulation, DNA damage response mechanisms, and potential therapeutic strategies for cancer treatment [, , , , , , , , , , , , , ].

Mechanism of Action

CHIR-124 exerts its effects by selectively inhibiting the activity of CHK1, a serine/threonine-specific protein kinase that plays a critical role in the DNA damage response pathway [, , , , , , , ].

  • Inhibition of CHK1 Kinase Activity: CHIR-124 binds to the ATP-binding site of CHK1, preventing its phosphorylation and activation [, , , ]. This inhibition disrupts the ability of cells to activate the G2/M checkpoint, a crucial cell cycle checkpoint that allows cells to repair DNA damage before entering mitosis [, , , , , , ].

  • Abrogation of Cell Cycle Checkpoints: By inhibiting CHK1, CHIR-124 prevents the activation of downstream targets involved in cell cycle arrest, such as CDC25A, leading to the abrogation of the G2/M checkpoint [, , ]. This abrogation forces cells with damaged DNA to progress through mitosis prematurely, leading to mitotic catastrophe and cell death [, , ].

  • Synergistic Effects with Other Anti-Cancer Agents: CHIR-124 has shown synergistic cytotoxic effects when combined with other anti-cancer agents, such as topoisomerase I poisons (e.g., camptothecin, SN-38, irinotecan) and gemcitabine [, , , , , , , ]. This synergy is attributed to the ability of CHIR-124 to enhance DNA damage and promote apoptosis induced by these agents [, , , , , , , ].

  • Role of CHK1 in Cell Cycle Regulation: CHIR-124 is used to study the role of CHK1 in regulating cell cycle checkpoints, particularly the G2/M checkpoint [, , , , , ]. Its use has helped researchers understand how CHK1 inhibition affects cell cycle progression and DNA damage response.

  • Mechanisms of DNA Damage Response: CHIR-124 is employed to investigate the intricate mechanisms involved in cellular responses to DNA damage [, , , , ]. Its application has provided insights into the interplay between CHK1 and other DNA damage response proteins, shedding light on the complex signaling pathways involved.

  • Overcoming Drug Resistance: Research indicates that CHIR-124 can enhance the sensitivity of cancer cells to certain chemotherapeutic agents, potentially overcoming drug resistance mechanisms [, , , , , , ]. This finding highlights its potential for developing combination therapies for resistant cancers.

  • Synthetic Lethality in Cancer Therapy: Studies have explored the synthetic lethal interactions between CHK1 inhibition by CHIR-124 and specific genetic alterations in cancer cells [, ]. This research aims to identify vulnerabilities in cancer cells that can be exploited for targeted therapeutic interventions.

  • Pre-Clinical Evaluation of Cancer Treatments: CHIR-124 is used in pre-clinical models, such as patient-derived xenografts (PDTX) and multicellular tumor spheroid models, to evaluate the efficacy of novel anti-cancer agents and treatment strategies [, , ]. These models help to predict the potential success of new therapies in clinical settings.

Camptothecin

Compound Description: Camptothecin is a plant alkaloid that acts as a topoisomerase I poison, inhibiting the religation step of topoisomerase I, leading to DNA damage and apoptosis. [, , ]

Relevance: Camptothecin is relevant to CHIR-124 because their mechanisms of action synergize in inducing cell death. CHIR-124 enhances the cytotoxicity of camptothecin by abrogating cell cycle checkpoints, preventing DNA repair, and pushing cells towards apoptosis. [, , ]

SN-38

Compound Description: SN-38 is an active metabolite of irinotecan, a topoisomerase I inhibitor used in cancer therapy. SN-38 exhibits more potent inhibition of topoisomerase I compared to irinotecan. []

Relevance: Similar to camptothecin, SN-38's efficacy is enhanced by CHIR-124. CHIR-124 abrogates SN-38-induced S and G2-M cell cycle checkpoints, leading to increased cytotoxicity. []

Irinotecan

Compound Description: Irinotecan is a prodrug that gets converted into SN-38, a potent topoisomerase I inhibitor, in the body. It is used to treat various cancers, including colorectal cancer. []

Relevance: Irinotecan's mechanism of action is closely tied to SN-38, making its anti-tumor activity susceptible to enhancement by CHIR-124 through cell cycle checkpoint abrogation. []

UCN-01 (7-Hydroxystaurosporine)

Compound Description: UCN-01 is a staurosporine analog initially developed as a protein kinase C inhibitor but later found to be a potent inhibitor of CHK1. [, ]

Relevance: UCN-01's ability to inhibit CHK1 makes it mechanistically similar to CHIR-124. Both compounds disrupt cell cycle checkpoints and sensitize cells to DNA damage, enhancing the efficacy of DNA-damaging agents. [, ]

AZD7762

Compound Description: AZD7762 is a potent and selective inhibitor of CHK1, primarily investigated for its potential to enhance the efficacy of DNA-damaging chemotherapeutic agents. []

Relevance: AZD7762 shares a similar mechanism of action with CHIR-124, inhibiting CHK1 and disrupting cell cycle checkpoints, making them both suitable for combination therapy with DNA-damaging agents. []

Voreloxin (formerly MK-8776)

Compound Description: Voreloxin is a potent and selective small molecule inhibitor of CHK1, currently under investigation for its potential as an anticancer agent in clinical trials. []

Relevance: Voreloxin and CHIR-124 exhibit similar mechanisms of action by inhibiting CHK1, highlighting a potential for synergistic effects when combined with other anticancer agents, especially in cancers with specific vulnerabilities like EZH2 deficiency. []

LY2603618

Compound Description: LY2603618 is a selective inhibitor of CHK1 that has been investigated in preclinical studies for its potential to enhance the cytotoxicity of DNA-damaging agents. []

Relevance: LY2603618 shares a common target with CHIR-124, both inhibiting CHK1, suggesting similar applications in enhancing the efficacy of DNA-damaging chemotherapy regimens. []

Elesclomol

Compound Description: Elesclomol is a small molecule that induces oxidative stress and apoptosis in cancer cells, particularly those with high metabolic activity. It has been investigated for its potential as an anticancer agent in clinical trials. []

Relevance: While structurally dissimilar to CHIR-124, Elesclomol was identified alongside CHIR-124 in a high-throughput screen for compounds overcoming P-glycoprotein (Pgp)-mediated multidrug resistance. This suggests potential applications for both compounds in treating cancers exhibiting Pgp overexpression, although their mechanisms for overcoming resistance might differ. []

Tyrphostin-9

Compound Description: Tyrphostin-9 is a tyrosine kinase inhibitor with demonstrated activity against various tyrosine kinases involved in cell signaling pathways, including those related to cell growth and proliferation. []

Relevance: Similar to Elesclomol, Tyrphostin-9 was identified alongside CHIR-124 in a screen for compounds overcoming Pgp-mediated multidrug resistance. While not directly targeting CHK1, Tyrphostin-9 showcases an alternative approach to sensitizing multidrug-resistant cancer cells, potentially complementing CHIR-124's effects. []

Brefeldin A

Compound Description: Brefeldin A is a lactone antibiotic known to interfere with intracellular protein transport by inhibiting Golgi apparatus function. It has been used as a tool to study protein trafficking and secretion in various cellular processes. []

Relevance: Despite its distinct mechanism of action compared to CHIR-124, Brefeldin A was identified alongside CHIR-124 as a compound capable of overcoming Pgp-mediated multidrug resistance. This suggests Brefeldin A's potential in sensitizing drug-resistant cancers, potentially offering alternative or synergistic strategies when used with CHK1 inhibitors like CHIR-124. []

PIK-75

Compound Description: PIK-75 is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cellular signaling pathways regulating cell growth, survival, and metabolism. []

Relevance: Although PIK-75 targets PI3K, it was found to inhibit Pgp activity similarly to CHIR-124, suggesting a potential for both compounds to overcome multidrug resistance mediated by Pgp overexpression. []

Rapamycin (Sirolimus)

Compound Description: Rapamycin is a macrolide compound that inhibits the mechanistic target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism. It is used clinically as an immunosuppressant and for its anti-cancer properties. []

Relevance: Rapamycin demonstrated synergistic lethality with CHIR-124 in MYC-driven tumor models. This synergy stems from rapamycin's ability to inhibit de novo pyrimidine synthesis, exacerbating the replicative stress induced by CHIR-124. []

TLC388

Compound Description: TLC388 is a camptothecin derivative and topoisomerase I inhibitor, exhibiting potential anti-cancer activity. []

Relevance: Similar to other topoisomerase I inhibitors, TLC388 benefits from CHIR-124's ability to abrogate cell cycle checkpoints, leading to enhanced cytotoxicity in cancer cells. []

Vorinostat (SAHA)

Compound Description: Vorinostat is a histone deacetylase inhibitor (HDACi) with approved clinical use for treating cutaneous T-cell lymphoma. It induces cell cycle arrest, differentiation, and apoptosis in cancer cells. []

Relevance: Although Vorinostat targets histone deacetylases, its efficacy is influenced by CHK1 activity. Inhibition of CHK1 by compounds like CHIR-124 can sensitize normal cells to Vorinostat-induced cell death, indicating a potential for increased toxicity when these drugs are combined. []

Romidepsin

Compound Description: Romidepsin is a histone deacetylase inhibitor (HDACi) approved for treating cutaneous T-cell lymphoma and peripheral T-cell lymphoma. It inhibits the enzymatic activity of histone deacetylases, leading to changes in gene expression and cell death in cancer cells. []

Relevance: Similar to Vorinostat, Romidepsin's efficacy is affected by CHK1 activity. Inhibition of CHK1 by compounds like CHIR-124 can increase the sensitivity of normal cells to Romidepsin-induced cell death, suggesting potential toxicity concerns when combining these agents. []

Entinostat (MS-275)

Compound Description: Entinostat is an orally bioavailable histone deacetylase inhibitor (HDACi) currently under investigation for its potential as an anticancer agent in clinical trials. []

Relevance: As with other HDACis like Vorinostat and Romidepsin, the activity of Entinostat is modulated by CHK1. Inhibition of CHK1 by compounds like CHIR-124 can sensitize normal cells to Entinostat-induced cell death, highlighting potential toxicity concerns with combination therapy. []

ZGDHu-1

Compound Description: ZGDHu-1 is a novel oxazine derivative demonstrating anti-tumor activity by inhibiting cell growth and inducing apoptosis in leukemia cells. []

Relevance: Although structurally distinct from CHIR-124, ZGDHu-1 induces G2/M phase cell cycle arrest, a process influenced by CHK1. CHIR-124's ability to abrogate this cell cycle arrest provides insights into the mechanism of action of ZGDHu-1 and potential points of interaction between both compounds. []

AZD1152

Compound Description: AZD1152 is an Aurora kinase inhibitor, specifically targeting Aurora B kinase, a key regulator of mitosis. It is being investigated for its potential as an anticancer agent. []

Relevance: While targeting a different kinase, AZD1152's mechanism of action overlaps with CHIR-124 as both can induce mitotic catastrophe in cancer cells. Combining AZD1152 with a CHK1 inhibitor like CHIR-124 might enhance its lethality, offering a potential therapeutic strategy. []

Gemcitabine

Compound Description: Gemcitabine is a nucleoside analog that interferes with DNA synthesis, leading to cell death. It is used in treating various cancers, including pancreatic cancer. []

Relevance: The combination of gemcitabine with CHK1 inhibitors like CHIR-124 has shown promise in preclinical models of pancreatic cancer. This combination aims to exploit the enhanced sensitivity of cancer cells to DNA damage when CHK1-mediated cell cycle checkpoints are disrupted. []

MK-1775

Compound Description: MK-1775 is a small molecule inhibitor of WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint. It is being investigated for its potential to enhance the efficacy of DNA-damaging agents in cancer treatment. []

Relevance: Although MK-1775 targets WEE1 kinase, its activity can be influenced by CHK1 activity. Combining MK-1775 with CHK1 inhibitors like CHIR-124 might offer synergistic effects in overcoming drug resistance and enhancing treatment efficacy in certain cancers. []

Properties

CAS Number

405168-58-3

Product Name

Chir-124

IUPAC Name

4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-1H-quinolin-2-one

Molecular Formula

C23H22ClN5O

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C23H22ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-6,11,13,19H,7-10,12H2,(H,26,27)(H2,25,28,30)/t19-/m1/s1

InChI Key

MOVBBVMDHIRCTG-LJQANCHMSA-N

SMILES

C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

CHIR124; CHIR-124; CHIR 124.

Canonical SMILES

C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5

Isomeric SMILES

C1CN2CCC1[C@@H](C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.